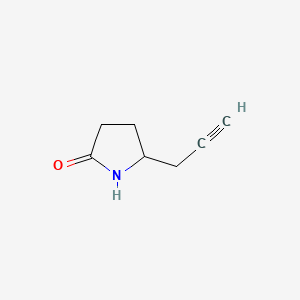

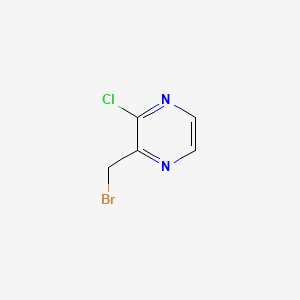

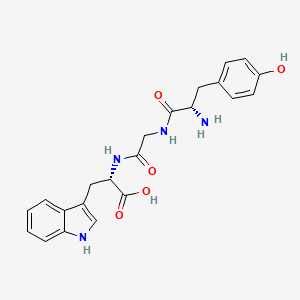

![molecular formula C9H7N3 B595581 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1256805-89-6](/img/structure/B595581.png)

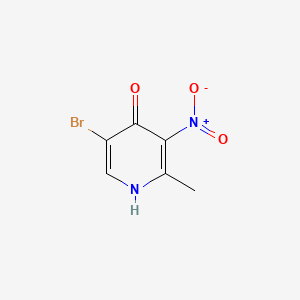

5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Optical and Electronic Properties : Pyridine derivatives, including similar compounds to 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, have been investigated for their structural, optical, and junction characteristics. Such compounds have shown potential in applications like photosensors due to their optical energy gaps and diode characteristics (Zedan, El-Taweel, & El-Menyawy, 2020).

Thermal Stability and Device Fabrication : Another study focused on the thermal stability and device fabrication using pyrazolo[4,3-b] pyridine derivatives. These compounds demonstrated stability at high temperatures and were used to fabricate devices with photovoltaic properties (El-Menyawy, Zedan, & Nawar, 2019).

Pharmaceutical Applications : A compound structurally related to 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, namely BMS-986236, has been developed as a potent kinase inhibitor. This highlights the potential use of such compounds in therapeutic drugs (Arunachalam et al., 2019).

Corrosion Inhibition : Derivatives of pyrrolo[2,3-b]pyridine, including 5-(phenylthio)-3H-pyrrole-4-carbonitriles, have been studied for their effectiveness as corrosion inhibitors for metals in acidic environments. This indicates their potential application in industrial maintenance and material science (Verma et al., 2015).

Synthesis of Novel Compounds : Research has also been conducted on synthesizing new compounds from pyridine derivatives, which could lead to the development of new materials with unique properties (Vereshchagin et al., 2017).

Orientations Futures

The future directions for the research and development of 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile and related compounds could involve further exploration of their potential as FGFR inhibitors for cancer therapy . More detailed studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and safety profile would also be beneficial.

Propriétés

IUPAC Name |

5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-2-8-7(3-10)5-12-9(8)11-4-6/h2,4-5H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDAWQXIEIXTNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NC=C2C#N)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.